Allantoate
説明
Structure
2D Structure
3D Structure of Parent
特性
分子式 |
C4H7N4O4- |
|---|---|
分子量 |
175.12 g/mol |
IUPAC名 |
2,2-bis(carbamoylamino)acetate |
InChI |
InChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12)/p-1 |
InChIキー |
NUCLJNSWZCHRKL-UHFFFAOYSA-M |
正規SMILES |
C(C(=O)[O-])(NC(=O)N)NC(=O)N |
製品の起源 |
United States |
Biochemical Pathways of Allantoate Metabolism
Allantoate Biosynthesis from Purine (B94841) Catabolism
The biosynthesis of this compound is intricately linked to the oxidative catabolism of purines. This pathway serves to dismantle the complex purine ring structure, ultimately releasing nitrogen for metabolic use or excretion.
Precursor Molecules and Initial Enzymatic Steps in Purine Degradation
The purine catabolic pathway begins with the degradation of purine nucleotides, such as AMP and GMP, which converge on the production of xanthine (B1682287). This process involves a series of enzymatic reactions wur.nlresearchgate.net. Key precursor molecules in this pathway include adenine (B156593), guanine (B1146940), hypoxanthine, and xanthine unipr.it. Xanthine is then converted to uric acid, a reaction often catalyzed by xanthine dehydrogenase researchgate.netunipr.it. In plants, the initial steps of purine catabolism, leading to the formation of oxopurines like hypoxanthine, xanthine, and uric acid, occur in the cytoplasm unipr.it. Uric acid is subsequently transported into the peroxisome for further metabolism unipr.it. The conversion of uric acid to allantoin (B1664786) involves several enzymatic steps, including the action of urate oxidase, 5-hydroxyisourate (B1202459) hydrolase, and 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase researchgate.netunipr.itoup.comnih.govacs.org.
Conversion of Allantoin to this compound: Role of Allantoinase (ALN)
The direct precursor to this compound in this pathway is allantoin. The conversion of allantoin to this compound is catalyzed by the enzyme allantoinase (ALN; EC 3.5.2.5) unipr.itoup.comnih.govuniprot.orgnih.govresearchgate.netuniprot.orgmdpi.combiologists.comnih.gov. This enzymatic step involves the hydrolytic cleavage of the five-member hydantoin (B18101) ring present in allantoin uniprot.orgresearchgate.netuniprot.orgmdpi.com. Allantoinase plays a crucial role in the biogenesis and subsequent degradation of ureides nih.govresearchgate.netmdpi.com. In plants, this conversion step is reported to take place in the endoplasmic reticulum oup.comnih.govnih.govresearchgate.net. Allantoinase is characterized as a metal-dependent hydrolase, often containing a binuclear metal center essential for its activity researchgate.netmdpi.com.
This compound Degradation Pathways
This compound can be further metabolized through different pathways depending on the organism. Two primary routes for this compound degradation have been identified: one involving allantoicase and another utilizing this compound amidohydrolase (AAH) wur.nlnih.govacs.orgru.nlresearchgate.netoup.com. The this compound amidohydrolase pathway is particularly significant in plants and certain bacteria for efficient nitrogen recovery wur.nloup.comacs.org.
This compound Amidohydrolase Pathway
The this compound amidohydrolase pathway represents a key route for the breakdown of this compound, leading to the release of nitrogen in a readily assimilable form. This pathway is distinct from the allantoicase pathway, which produces urea (B33335) as an intermediate wur.nlnih.govacs.orgru.nloup.com.
This compound Amidohydrolase (AAH) Activity and Products (Ureidoglycine, Ammonia (B1221849), CO2)
This compound amidohydrolase (AAH; EC 3.5.3.9), also referred to as this compound deiminase in some contexts, catalyzes the hydrolysis of this compound wur.nloup.comnih.govnih.govresearchgate.netoup.comnih.govuniprot.orgmybiosource.com. This enzymatic reaction yields specific products: carbon dioxide (CO2), ammonia (NH3), and S-ureidoglycine wur.nloup.comnih.govnih.govuniprot.org. AAH functions in the terminal stages of purine catabolism, facilitating the release of nitrogen from the purine ring structure wur.nloup.comnih.gov. In plants, research indicates that AAH is localized to the endoplasmic reticulum, similar to allantoinase oup.comnih.govnih.govresearchgate.net. Studies have shown that the activity of AAH can be activated by the presence of manganese ions nih.govnih.govresearchgate.net. Detailed research findings, particularly in Arabidopsis thaliana and soybean, have characterized AAH and its role in this compound degradation wur.nloup.comnih.govnih.govresearchgate.netnih.gov. For instance, A. thaliana mutants deficient in functional AAH exhibit an accumulation of this compound and demonstrate impaired growth when allantoin is the sole nitrogen source, underscoring the essential in vivo function of AAH in this compound catabolism wur.nloup.comnih.govresearchgate.net.
Data on AAH activity and characteristics:
| Enzyme Source | Substrate | Products | Cofactor Requirement | Localization (Plants) |
| Arabidopsis thaliana | This compound | CO2, NH3, S-ureidoglycine | Mn2+ activated | Endoplasmic Reticulum |
| Soybean | This compound | CO2, NH3, S-ureidoglycine | Mn2+ activated | Endoplasmic Reticulum |
| Escherichia coli | This compound | CO2, NH3, S-ureidoglycine | Sulfate (B86663) (allosteric) | Not specified |
Subsequent Steps in Ureidoglycine Catabolism to Glyoxylate (B1226380) and Ammonia
S-ureidoglycine, the immediate product of AAH activity, is known to be inherently unstable and can undergo rapid non-enzymatic decomposition acs.orgnih.gov. However, its metabolic fate involves further enzymatic breakdown. The next step in this pathway is the conversion of S-ureidoglycine into S-ureidoglycolate and ammonia uniprot.orgnih.govresearchgate.netnih.govebi.ac.uk. This reaction is catalyzed by the enzyme S-ureidoglycine aminohydrolase (UGlyAH) nih.govresearchgate.netnih.govebi.ac.uk. Subsequently, S-ureidoglycolate is converted to glyoxylate and ammonia unipr.itnih.govresearchgate.netnih.govebi.ac.ukresearchgate.net. This final conversion step is catalyzed by ureidoglycolate amidohydrolase (UAH; EC 3.5.3.19), which results in the release of glyoxylate and two molecules of ammonia unipr.itnih.govoup.comnih.govresearchgate.net. It is worth noting that while some pathways involving ureidoglycolate can lead to urea production via ureidoglycolate urea-lyase, the pathway initiated by AAH primarily results in the release of ammonia in the subsequent steps unipr.itnih.govoup.com. The sequential action of allantoinase, AAH, UGlyAH, and UAH facilitates the complete breakdown of purines, leading to the release of nitrogen without the intermediate formation of urea in certain organisms uniprot.orgmybiosource.com.
Detailed research has provided insights into the enzymes involved in ureidoglycine catabolism. For example, structural studies of UGlyAH from Arabidopsis thaliana have revealed its structure, including a manganese ion binding site crucial for substrate binding and enantioselectivity researchgate.netnih.govebi.ac.ukrcsb.org.
Summary of Ureidoglycine Catabolism:
| Step | Enzyme | Substrate | Products |
| 1 (from this compound) | This compound Amidohydrolase (AAH) | This compound | S-ureidoglycine, NH3, CO2 |
| 2 | S-Ureidoglycine Aminohydrolase (UGlyAH) | S-Ureidoglycine | S-ureidoglycolate, NH3 |
| 3 | Ureidoglycolate Amidohydrolase (UAH) | S-ureidoglycolate | Glyoxylate, 2 NH3, CO2 |
This compound Amidinohydrolase (Allantoicase) Pathway
The degradation of this compound can proceed through different enzymatic routes depending on the organism. One such pathway involves the enzyme this compound amidinohydrolase, also known as allantoicase (EC 3.5.3.4). wikipedia.orgebi.ac.uk
Allantoicase Activity and Products (Urea, Ureidoglycolate)
Allantoicase catalyzes the hydrolysis of this compound. This reaction involves the addition of water to this compound, resulting in the formation of (S)-ureidoglycolate and urea. wikipedia.orgebi.ac.uk
The reaction can be represented as follows: this compound + H₂O (S)-Ureidoglycolate + Urea wikipedia.orgebi.ac.uk
This enzymatic step is a key part of the uricolytic pathway in organisms that produce allantoin from uric acid and subsequently degrade it further. wikipedia.orgebi.ac.uk
Subsequent Steps in Ureidoglycolate Catabolism to Glyoxylate and Urea/Ammonia
Following the action of allantoicase, the product ureidoglycolate is further metabolized. Ureidoglycolate can be converted to glyoxylate through different enzymatic activities, which also results in the release of nitrogenous compounds. oup.comwikipedia.orgtandfonline.comfishersci.sewikipedia.org
One route involves ureidoglycolate urea-lyase (EC 4.3.2.3), which breaks down ureidoglycolate into glyoxylate and urea. nih.govoup.com Another pathway utilizes ureidoglycolate amidohydrolase (EC 3.5.1.116, formerly EC 3.5.3.19), which yields glyoxylate, ammonia, and carbon dioxide from ureidoglycolate. nih.govwikipedia.orgresearchgate.netenzyme-database.org
These subsequent steps ensure the complete breakdown of the ureide structure and the release of nitrogen in forms that can be readily assimilated by the organism. nih.govoup.comunipr.it
A summary of the ureidoglycolate breakdown pathways is presented in the table below:
| Enzyme | EC Number | Substrate | Products | Nitrogen Released |
| Ureidoglycolate urea-lyase | 4.3.2.3 | Ureidoglycolate | Glyoxylate, Urea | Urea |
| Ureidoglycolate amidohydrolase | 3.5.1.116 | Ureidoglycolate | Glyoxylate, 2 Ammonia, CO₂ | Ammonia |
Comparative Analysis of this compound Degradation Routes Across Organisms
The specific enzymatic pathways for this compound degradation vary among different organisms, reflecting their distinct nitrogen metabolic strategies. wikipedia.orgtandfonline.com
In some organisms, such as certain bacteria, fungi, algae, and animals, this compound degradation can be catalyzed by either this compound amidohydrolase (EC 3.5.3.9) or this compound amidinohydrolase (allantoicase, EC 3.5.3.4). wikipedia.orgebi.ac.uknih.gov this compound amidohydrolase releases ammonia and CO₂ directly from this compound, potentially via a ureidoglycine intermediate. nih.govqmul.ac.ukgenome.jp Allantoicase, as discussed, produces ureidoglycolate and urea. wikipedia.orgebi.ac.uk
Plants, particularly tropical legumes, heavily rely on allantoin and this compound for transporting fixed nitrogen from root nodules to other parts of the plant. nih.govunipr.it In plants, the this compound amidohydrolase pathway, which releases ammonia and CO₂, appears to be prominent, although some studies in specific plant species have indicated the presence or activity consistent with a urea-releasing route catalyzed by allantoicase and subsequent ureidoglycolate urea-lyase. nih.govnih.govoup.com Research in soybean cultivars, for instance, has explored the differential activity of these pathways. oup.com
In contrast, mammals like humans generally excrete uric acid or convert it to allantoin, but lack functional allantoicase activity, indicating a different fate for purine degradation products compared to organisms that fully utilize the uricolytic pathway through this compound. wikipedia.orgebi.ac.ukphysiology.org
This comparative diversity highlights the evolutionary adaptation of nitrogen metabolism to meet the specific needs and environmental conditions of different life forms. wikipedia.orgebi.ac.uk
Subcellular Compartmentalization of this compound Metabolic Enzymes
The enzymes involved in the purine degradation pathway, including those that metabolize this compound, are localized to specific subcellular compartments within eukaryotic cells. This compartmentalization helps to organize the metabolic flow and prevent interference with other cellular processes. nih.govoup.comwikipedia.orgtandfonline.comnih.gov
Cytoplasmic, Peroxisomal, and Endoplasmic Reticulum Involvement in Ureide Metabolism
The purine degradation pathway leading to the formation and subsequent breakdown of ureides like allantoin and this compound involves the interplay of several organelles. The initial steps of purine catabolism, such as the production of xanthine, often occur in the cytoplasm. oup.comunipr.it Uric acid, formed from xanthine, is then typically transported into peroxisomes. oup.comunipr.it
Within peroxisomes, uric acid is converted to allantoin through enzymatic steps involving uricase and allantoin synthase. nih.govunipr.itresearchgate.net Allantoin is subsequently transported out of the peroxisomes to the endoplasmic reticulum (ER). nih.govoup.comresearchgate.net
Allantoinase, the enzyme that hydrolyzes allantoin to this compound, is localized to the ER in plants. nih.govoup.comunipr.it Research using fluorescent fusion proteins has confirmed the localization of allantoinase and this compound amidohydrolases to the ER in Arabidopsis and soybean. nih.govunipr.it While some earlier studies suggested potential peroxisomal or microsomal localization for allantoin-degrading activity, more recent findings support the ER as a key site for allantoin and this compound breakdown in plants. nih.govoup.comunipr.it
The subsequent degradation of this compound by enzymes like this compound amidohydrolase also occurs in the ER in plants. qmul.ac.ukgenome.jp The enzymes involved in the further catabolism of ureidoglycolate to glyoxylate and ammonia or urea may also be associated with peroxisomes or potentially the ER, depending on the organism and specific pathway. nih.govunipr.itpnas.orgmdpi.com
The distribution of these enzymes across the cytoplasm, peroxisomes, and ER underscores the intricate coordination required for efficient nitrogen recycling through the ureide pathway. nih.govoup.com
Intra- and Intercellular Transport of this compound Precursors and Products
The compartmentalization of ureide metabolism necessitates the transport of intermediates, including this compound precursors and products, across organelle membranes and sometimes between cells. wikipedia.orgtandfonline.comnih.gov
For instance, uric acid produced in the cytoplasm needs to be transported into the peroxisome for conversion to allantoin. oup.comunipr.it Allantoin then must be exported from the peroxisome to the ER for hydrolysis to this compound. nih.govoup.comresearchgate.net
In organisms that transport nitrogen in the form of ureides, such as tropical legumes, there is significant intercellular transport. Allantoin and this compound synthesized in root nodules are transported via the xylem to the shoots, where they are catabolized to release nitrogen for growth and development. nih.govunipr.it This long-distance transport of nitrogen-rich compounds is a crucial physiological process. nih.govunipr.it
While the specific transporters involved in the movement of this compound and its related metabolites across cellular and organellar membranes are subjects of ongoing research, their existence is implicit in the observed subcellular localization and the physiological roles of ureides. wikipedia.orgtandfonline.comnih.gov Studies on the uptake of allantoin and this compound by cells, such as in the green alga Chlamydomonas reinhardtii, suggest the involvement of specific transport systems, potentially involving thiol groups. tandfonline.com
Enzymology of Allantoate Interacting Proteins
Allantoate Amidohydrolase (AAH)
This compound amidohydrolase (AAH), also known as this compound deiminase (EC 3.5.3.9), catalyzes the hydrolysis of this compound to yield (S)-ureidoglycine, carbon dioxide, and two molecules of ammonium (B1175870) nih.govrhea-db.orguniprot.org. This enzyme is prevalent in plants and some microorganisms researchgate.net.
Molecular Characterization and Kinetic Properties of AAH
AAH enzymes have been characterized from various sources, including plants like Phaseolus vulgaris (common bean), Arabidopsis thaliana, and Glycine max (soybean), as well as bacteria like Escherichia coli and Bacillus subtilis researchgate.netnih.govuniprot.org. The Phaseolus vulgaris AAH (PvAAH) is encoded by a single-copy gene and results in a polypeptide of 483 amino acids researchgate.net. Studies on PvAAH have determined a Km value of 0.46 mM for this compound researchgate.net. For Chlamydomonas reinhardtii allantoicase (note: the source refers to allantoicase but provides kinetic data that might be relevant if AAH and allantoicase activities were discussed together or if there was a misclassification in the source), the enzyme exhibited hyperbolic kinetics for this compound with a Km value of 2 mM nih.gov.
| Enzyme Source | Substrate | Km (mM) |
|---|---|---|
| Phaseolus vulgaris AAH | This compound | 0.46 |
| Chlamydomonas reinhardtii Allantoicase | This compound | 2.0 |
Metal Ion Cofactor Requirements and Inhibition Studies
This compound amidohydrolase activity is known to be dependent on metal ions. Manganese (Mn²⁺) is a key cofactor for AAH activity in plants, with half-maximal activation observed at 2 to 3 μM manganese nih.govresearchgate.net. Cobalt (Co²⁺) and nickel (Ni²⁺) can also activate the enzyme, albeit to a lesser extent than Mn²⁺ researchgate.net. Metal chelators such as EDTA abolish AAH activity nih.gov.
Inhibition studies have identified several compounds that affect AAH activity. Borate (B1201080) and fluoride (B91410) are strong inhibitors of AAH from Arabidopsis thaliana (AtAAH) and Glycine max (GmAAH), with IC₅₀ values in the micromolar range nih.govresearchgate.net. For AtAAH, the borate concentration for 50% inhibition was 233 μM, while for GmAAH, it was 708 μM nih.govresearchgate.net. Fluoride inhibited AtAAH and GmAAH with IC₅₀ values of 31.6 μM and 42.5 μM, respectively nih.govresearchgate.net. L-asparagine and L-aspartate also inhibit AAH activity at millimolar concentrations, likely functioning as competitive inhibitors nih.govresearchgate.netresearchgate.net. D-asparagine, however, does not show significant inhibition nih.govresearchgate.net.
| Inhibitor | Enzyme Source | IC₅₀ (μM) | Inhibition Type (if specified) |
|---|---|---|---|
| Borate | Arabidopsis thaliana AAH | 233 | Not specified |
| Borate | Glycine max AAH | 708 | Not specified |
| Fluoride | Arabidopsis thaliana AAH | 31.6 | Slow-binding pseudo-uncompetitive (proposed) nih.govresearchgate.net |
| Fluoride | Glycine max AAH | 42.5 | Slow-binding pseudo-uncompetitive (proposed) nih.govresearchgate.net |
| L-Asparagine | Glycine max AAH | Millimolar | Competitive (likely) nih.govresearchgate.netresearchgate.net |
| L-Aspartate | Glycine max AAH | Millimolar | Not specified |
Protein Structure and Active Site Analysis
The crystal structure of Escherichia coli AAH has been resolved, revealing a dimeric structure with two metal binding sites per monomer nih.govresearchgate.net. The active center contains amino acids from both monomers, suggesting that the dimeric form is required for activity nih.govresearchgate.net. The structure exhibits an alpha/beta scaffold similar to zinc exopeptidases of the peptidase M20 family rhea-db.org. The active site contains two co-catalytic zinc ions in the E. coli enzyme rhea-db.orguniprot.org. A sulfate (B86663) or phosphate (B84403) ion has also been found bound in the active site, contributing to substrate binding researchgate.net. Structural analysis suggests that AAH undergoes an open-to-closed conformational transition upon ligand binding, bringing the substrate closer to the metal ions rhea-db.orgnih.gov. The active site of AAH is larger than that of related enzymes like ureidoglycolate amidohydrolase (UAH) to accommodate the additional ureido group of this compound nih.gov. Conserved amino acid residues important for substrate, cofactor, and metal binding have been identified in plant AAH enzymes based on alignment with the E. coli enzyme researchgate.net.
This compound Amidinohydrolase (Allantoicase)
This compound amidinohydrolase, commonly known as allantoicase (EC 3.5.3.4), catalyzes the hydrolysis of this compound into (S)-ureidoglycolate and urea (B33335) biosave.comwikipedia.orgresearchgate.netmpg.de. This enzyme is found in animals and some microorganisms, but generally not in plants, which primarily utilize the AAH pathway researchgate.netmpg.de.
Molecular Characterization and Catalytic Mechanism
Allantoicase from Chlamydomonas reinhardtii has been purified and characterized as a true allantoicase (EC 3.5.3.4) nih.gov. The purified enzyme catalyzes the degradation of this compound to (-)-ureidoglycolate and (+)-ureidoglycolate to glyoxylate (B1226380), with urea as a product in both cases nih.govresearchgate.net. The enzyme exhibits hyperbolic kinetics for this compound nih.gov. The native enzyme from Chlamydomonas reinhardtii has a molecular mass of 200-240 kDa and consists of six identical or similar-sized subunits of 34-38 kDa each, organized as two trimers nih.govresearchgate.netoup.com. The activity of the purified enzyme from Chlamydomonas reinhardtii is dependent on manganese researchgate.netoup.com. This compound competitively inhibits the reaction when ureidoglycolate is used as a substrate, suggesting both substrates bind to the same active site nih.gov. Amino acid residues such as histidine, tyrosine, and cysteine are suggested to be essential for allantoicase activity nih.gov.
Protein Structure and Active Site Analysis
Crystal structures of yeast allantoicase have been solved, revealing a hexameric arrangement in the crystal, described as a dimer of trimers nih.govresearchgate.net. The structure is characterized by a repeated jelly-roll beta-sheet motif wikipedia.orgmpg.denih.govresearchgate.net. The structure is composed of two repeats, designated AR1 and AR2, connected by a flexible linker biosave.commpg.de. Both AR1 and AR2 exhibit a similar fold, consisting of four-stranded and five-stranded antiparallel beta-sheets, characteristic of jelly-roll motifs biosave.comwikipedia.orgmpg.de. Analysis of the protein sequence and structural data indicates the presence of two totally conserved surface patches, one on each jelly-roll motif mpg.denih.govresearchgate.net. These conserved patches are concentrated into pockets by the hexameric packing and likely constitute the active site biosave.commpg.denih.govresearchgate.net.
Other Enzymes Associated with this compound Turnover
Beyond the initial cleavage of this compound, several other enzymes play vital roles in the subsequent steps of its turnover, leading to the release of usable nitrogen. These enzymes further process the products of this compound degradation, ultimately contributing to the pool of ammonia (B1221849) and other metabolites.
Allantoinase (ALN)
Allantoinase (EC 3.5.2.5) is an enzyme that precedes this compound in the purine (B94841) catabolic pathway. It catalyzes the hydrolysis of (S)-allantoin to form this compound. nih.govuniprot.orgwikipedia.org This reaction involves the hydrolytic cleavage of the five-member hydantoin (B18101) ring of allantoin (B1664786). uniprot.orgwikipedia.org Allantoinase is found in a wide variety of organisms, including animals, bacteria, fungi, and plants, and is important for both ureide biogenesis and degradation. nih.gov In plants, allantoinase is often considered a constitutive enzyme, although its activity can increase when cells are actively consuming allantoin or this compound. tandfonline.com Bacterial allantoinase possesses a binuclear metal center, typically involving metal ions like Mn²⁺, Co²⁺, or Zn²⁺, which are bridged by a posttranslationally carboxylated lysine. nih.gov Mn²⁺-activated allantoinase activity can be enhanced by reducing agents like dithiothreitol (B142953) (DTT) and inhibited by sulfhydryl modifying reagents such as N-ethylmaleimide (NEM). nih.gov
The reaction catalyzed by Allantoinase is:
(S)-allantoin + H₂O ⇌ this compound + H⁺ uniprot.orgwikipedia.org
Ureidoglycine Aminohydrolase (UGlyAH)
Ureidoglycine aminohydrolase (UGlyAH), also known as (S)-ureidoglycine aminohydrolase (EC 3.5.3.26), is an enzyme involved in the breakdown of ureidoglycine, a product that can be formed from this compound by this compound amidohydrolase. nih.govnih.govresearchgate.netqmul.ac.uk This enzyme catalyzes the conversion of (S)-ureidoglycine into (S)-ureidoglycolate and ammonia. nih.govnih.govqmul.ac.uknih.gov This reaction is a key step in releasing nitrogen from the purine ring. UGlyAH is found in plants and some bacteria and is part of the ureide pathway that facilitates nitrogen recycling from purine compounds. nih.govnih.govqmul.ac.uk In plants, UGlyAH is localized in the endoplasmic reticulum, similar to this compound amidohydrolase. nih.govqmul.ac.ukacs.org The enzyme utilizes a Mn²⁺ ion as a cofactor, which acts as a molecular anchor to bind (S)-ureidoglycine and dictates the enantioselectivity of the reaction. nih.govnih.govresearchgate.net
The reaction catalyzed by Ureidoglycine Aminohydrolase is:
(S)-ureidoglycine + H₂O ⇌ (S)-ureidoglycolate + NH₃ nih.govqmul.ac.uknih.gov
Ureidoglycolate Amidohydrolase (UAH)
Ureidoglycolate amidohydrolase (UAH), also referred to as ureidoglycolate hydrolase (EC 3.5.1.116), acts on (S)-ureidoglycolate, a product of ureidoglycine aminohydrolase activity or, in some pathways, directly from this compound degradation by allantoicase. wur.nlwikipedia.orgnih.govnih.gov This enzyme catalyzes the conversion of (S)-ureidoglycolate into glyoxylate, CO₂, and ammonia. wikipedia.orgebi.ac.uk This step is crucial for the complete breakdown of the ureide structure and the release of the remaining nitrogen and carbon constituents. wikipedia.orgebi.ac.uk UAH is structurally and functionally homologous to this compound amidohydrolase, both being amidase enzymes acting on different substrates in the purine catabolic pathway. rcsb.org These enzymes exhibit strict substrate specificity. rcsb.org The systematic name for this enzyme class is (S)-ureidoglycolate amidohydrolase (decarboxylating). wikipedia.org There has been some confusion in the literature regarding the naming of enzymes acting on ureidoglycolate, with "ureidoglycolate hydrolase" sometimes being used to refer to both ureidoglycolate amidohydrolase (releasing ammonia) and ureidoglycolate lyase (releasing urea). nih.govebi.ac.uk
The reaction catalyzed by Ureidoglycolate Amidohydrolase is:
(S)-ureidoglycolate + H₂O + 2 H⁺ ⇌ CO₂ + glyoxylate + 2 NH₄⁺ ebi.ac.uk
Urease Activity in this compound Nitrogen Release
While this compound can be directly broken down by this compound amidohydrolase to release ammonia and CO₂, an alternative pathway in some organisms involves the enzyme allantoicase (this compound amidinohydrolase, EC 3.5.3.4). wur.nlnih.govoup.comwikipedia.org Allantoicase catalyzes the hydrolysis of this compound to produce ureidoglycolate and urea. wur.nloup.comwikipedia.org In organisms utilizing this pathway, the urea produced then requires the action of urease (EC 3.5.1.5) to release its nitrogen content as ammonia and CO₂. nih.govresearchgate.net Urease is a nickel metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. researchgate.netasm.org Therefore, in pathways where this compound is degraded via allantoicase, urease activity is essential for the complete liberation of nitrogen from this compound-derived urea. nih.govresearchgate.netasm.org The involvement of urease in this compound turnover can vary between species and even between cultivars within the same species. researchgate.netoup.com
The reaction catalyzed by Urease is:
Urea + H₂O ⇌ 2 NH₃ + CO₂
The pathway involving Allantoicase and Urease:
This compound + H₂O ⇌ (S)-ureidoglycolate + Urea wur.nloup.comwikipedia.org Urea + H₂O ⇌ 2 NH₃ + CO₂ researchgate.netasm.org
Molecular and Genetic Regulation of Allantoate Metabolism
Transcriptional Regulation of Allantoate Catabolic Genes
Transcriptional regulation is a primary mechanism governing the expression of genes involved in this compound breakdown. This involves the coordinated action of specific DNA sequences and regulatory proteins.
Identification of Gene Clusters and Operons (e.g., hpx genes in Klebsiella pneumoniae)
In bacteria like Klebsiella pneumoniae, genes responsible for this compound catabolism are often organized into clusters or operons. researchgate.netiec.cat This co-localization allows for their coordinated regulation. A well-characterized example in K. pneumoniae is a gene cluster (KPN_01761 to KPN_01771) that includes genes involved in the conversion of allantoin (B1664786) to this compound and subsequent this compound metabolism. researchgate.netiec.cat This cluster contains the hpxFGHIJK operon (KPN_01761 to KPN_01766), which includes the gene encoding this compound amidohydrolase (hpxK), an enzyme crucial for this compound breakdown. researchgate.netiec.cat The regulatory gene hpxU (KPN_01767) is located near these catabolic genes. researchgate.netiec.cat Another set of genes (KPN_01768 to KPN_01771, hpxWXYZ) within this cluster is predicted to be involved in the metabolism of oxalurate, a downstream product of this compound catabolism. researchgate.netiec.cat
Repressor and Activator Proteins (e.g., RpiR-type repressor HpxU)
Transcriptional regulation of this compound catabolism in K. pneumoniae is significantly mediated by the HpxU protein. researchgate.netiec.catnih.gov HpxU functions as a transcriptional repressor belonging to the RpiR family of regulators. researchgate.netiec.catnih.govasm.orgasm.org In the absence of this compound, HpxU binds to specific DNA sequences in the promoter regions of the this compound catabolic genes, thereby blocking their transcription. researchgate.netiec.catnih.gov The presence of this compound acts as an inducer, binding to HpxU and causing its release from the DNA operators. researchgate.netiec.catnih.gov This dissociation allows RNA polymerase to access the promoter regions and initiate transcription of the genes required for this compound metabolism. researchgate.netiec.catnih.gov While HpxU acts as a repressor, the search results primarily highlight its role in negative regulation in K. pneumoniae this compound catabolism. Other regulatory proteins, such as the nitrogen assimilation control protein (NAC) and GntR-family regulators, have been implicated in regulating other parts of the purine (B94841) catabolic pathway or similar pathways in other organisms, which can indirectly influence this compound metabolism by affecting the availability of its precursors. iec.catasm.orgresearchgate.net
Promoter and Operator Region Analysis (e.g., TGAA-N8-TTCA consensus motif)
The specific DNA sequences to which regulatory proteins bind are known as operator sites, and they are typically located within or near the promoter regions of the target genes. researchgate.netiec.catnih.gov Analysis of the DNA sequences bound by HpxU in K. pneumoniae has revealed a consensus binding motif. researchgate.netiec.catnih.govresearcher.life This motif is identified as TGAA-N8-TTCA, where N8 represents eight intervening nucleotides. researchgate.netiec.catnih.govresearcher.life This conserved sequence is found in the promoter regions of genes regulated by HpxU, including the hpxF promoter and the intergenic region between hpxU and hpxW, which contains divergent promoters for these genes. researchgate.netiec.catnih.gov Electrophoretic mobility shift assays (EMSA) have experimentally demonstrated the binding of HpxU to these regions and the release of HpxU upon the addition of this compound. researchgate.netiec.catnih.gov
Post-Transcriptional and Post-Translational Regulation
Beyond transcriptional control, this compound metabolism can also be influenced by regulatory mechanisms acting after mRNA synthesis (post-transcriptional) and after protein synthesis (post-translational).
mRNA Expression Levels and Protein Abundance Modulation
The levels of mRNA molecules transcribed from this compound catabolic genes directly influence the potential for protein synthesis. Studies in various organisms have shown that changes in mRNA abundance play a significant role in determining the dynamic range of protein levels. nih.govcuni.czresearchgate.net While mRNA levels are a major contributor to protein abundance, post-transcriptional processes, such as mRNA stability and translation efficiency, also play a role. nih.govcuni.czresearchgate.netelifesciences.org Similarly, protein abundance can be modulated after translation through mechanisms affecting protein stability and degradation. nih.govresearchgate.net While the provided search results specifically mention mRNA expression and protein abundance in the context of general gene regulation iec.cat, their direct modulation specifically for this compound metabolism enzymes beyond the transcriptional control by HpxU is not detailed in the provided snippets. However, the general principles of mRNA and protein level regulation would apply to the enzymes involved in this compound catabolism.
MicroRNA-Mediated Regulation of this compound Pathways
MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression at the post-transcriptional level, typically by binding to target mRNA molecules and inhibiting translation or promoting mRNA degradation. nih.govsigmaaldrich.comosu.edu MiRNAs are known to regulate a wide variety of biological processes and can target entire molecular pathways. nih.govfrontiersin.org While the provided search results mention microRNA-mediated regulation in plants under stress conditions and their ability to target genes involved in various metabolic processes, including a gene encoding this compound deiminase (an enzyme in this compound metabolism) scielo.br, specific details on how microRNAs directly regulate this compound metabolic pathways in the organisms discussed in the transcriptional regulation section (like K. pneumoniae) are not extensively covered. However, the principle of miRNA-mediated regulation of enzymes involved in metabolic pathways, including those related to nitrogen metabolism, is established. nih.govfrontiersin.orgscielo.br
Gene Knock-out and Silencing Studies
Gene knock-out and silencing techniques are invaluable tools for dissecting the functions of genes involved in metabolic pathways like this compound metabolism. By eliminating or reducing the expression of specific genes, researchers can observe the resulting phenotypic changes and infer the roles of the targeted genes and their products idtdna.comnumberanalytics.com.
Phenotypic Analysis of this compound Pathway Mutants (e.g., Ataah, Ataln, xdh)
Studies utilizing knockout mutants in Arabidopsis thaliana (Arabidopsis) have provided significant insights into the roles of key enzymes in the this compound pathway. Mutations in genes such as ALLANTOINASE (AtALN), which catalyzes the conversion of allantoin to this compound, and this compound AMIDOHYDROLASE (AtAAH), responsible for this compound degradation, lead to distinct phenotypes researchgate.netoup.comnih.gov.
Ataah Mutants: Ataah loss-of-function mutants in Arabidopsis exhibit increased seed dormancy and accumulate high levels of this compound, allantoin, and urea (B33335) researchgate.netoup.com. These mutants also show lower levels of energy-related metabolites and several amino acids upon seed imbibition compared to wild-type plants researchgate.net. The Ataah mutant phenotype was reported to be more severe than that of the Ataln mutant when grown on allantoin as the sole nitrogen source, suggesting a critical role for AtAAH in utilizing allantoin-derived nitrogen researchgate.net. Complementation of the Ataah mutant with wild-type AtAAH was shown to revert the mutant phenotype, confirming the role of AtAAH researchgate.netoup.com. Disruption of AtAAH has also been linked to reduced energy metabolism and TCA cycle activity, indicated by decreased levels of metabolites like malate, fumarate, citrate, and succinate (B1194679) nih.gov.
Ataln Mutants: Ataln mutants, deficient in allantoinase, are unable to grow with allantoin as the sole nitrogen source researchgate.net. While showing some root elongation, their growth is impaired compared to wild-type plants researchgate.net. Ataln mutant seedlings have also been reported to exhibit enhanced tolerance to drought stress nih.govmdpi.com. Loss-of-function of AtALN has been linked to the activation of abscisic acid (ABA) metabolism and increased jasmonic acid (JA) levels nih.govmdpi.com.
xdh Mutants: Mutants in xanthine (B1682287) dehydrogenase (xdh), an enzyme earlier in the purine catabolism pathway that produces uric acid (a precursor to allantoin), have also been studied. In Arabidopsis, knockout mutants of XANTHINE DEHYDROGENASE1 (Atxdh1) show premature senescence in older leaves, particularly under nitrogen-deficient conditions oup.commdpi.com. This suggests a role for purine degradation products, including those upstream of this compound, as an important nitrogen source, remobilized from older to younger leaves oup.com. xdh mutants accumulate xanthine oup.commdpi.com. The increased stress sensitivity observed in XDH-impaired Arabidopsis has been attributed to a deficiency in certain purine metabolites, as exogenous application of urate or allantoin could rescue the knockout phenotype mdpi.comresearchgate.net.
Studies in rice (Oryza sativa) have also investigated the function of OsAAH, the homolog of AtAAH. Disruption of OsAAH increased the levels of allantoin and this compound in developing seeds, consistent with findings in the Ataah mutant of Arabidopsis nih.gov. However, interestingly, the Osaah mutant in rice displayed reduced seed dormancy, in contrast to the enhanced dormancy observed in the Arabidopsis Ataah mutant nih.gov. This suggests potential species-specific differences in the role of this compound metabolism in seed dormancy nih.gov.
RNA Interference (RNAi) Approaches in this compound Research
RNA interference (RNAi) is a post-transcriptional gene silencing mechanism that utilizes double-stranded RNA to reduce the expression of target genes academicjournals.orgfrontiersin.orgalnylam.comwikipedia.org. This technique has been applied in this compound research to study the functions of genes involved in its metabolism researchgate.netuco.es.
The application of RNAi in this compound research allows for targeted reduction of gene expression, complementing knockout studies by providing another method to investigate gene function and the impact of altered this compound metabolism on plant physiology academicjournals.orgfrontiersin.orgnih.govnih.gov.
Table 1: Phenotypes of Selected this compound Pathway Mutants
| Gene | Organism | Mutation Type | Key Phenotypes | Accumulated Metabolites | Nitrogen Source Utilization (on Allantoin) | References |
| AtAAH | Arabidopsis | Knockout | Increased seed dormancy, reduced energy metabolism, premature leaf senescence (under low N) | This compound, Allantoin, Urea | Impaired growth | researchgate.netoup.comnih.govbiorxiv.org |
| AtALN | Arabidopsis | Knockout | Impaired growth on allantoin, enhanced drought tolerance, increased seed dormancy | Allantoin | Unable to grow | researchgate.netoup.comnih.govmdpi.com |
| AtXDH1 | Arabidopsis | Knockout/RNAi | Premature leaf senescence (under low N), increased stress sensitivity | Xanthine | Rescued by urate/allantoin | oup.commdpi.comresearchgate.netbiorxiv.org |
| OsAAH | Oryza sativa | Knockout | Reduced preharvest sprouting (reduced dormancy) | Allantoin, this compound | Not specified | nih.gov |
| PvAAH | Phaseolus vulgaris | RNAi | Increased this compound levels in hairy roots | This compound | Not specified | researchgate.netuco.es |
Table 2: Summary of RNAi Approaches in this compound Pathway Research
| Targeted Gene(s) | Organism | Technique | Observed Effects | References |
| PvAAH | Phaseolus vulgaris | RNAi | Increased this compound levels in transgenic hairy roots | researchgate.netuco.es |
| AtXDH1, AtXDH2 | Arabidopsis | RNAi | Reduced growth, accelerated leaf senescence, increased drought stress sensitivity | researchgate.net |
| PvXDH | Phaseolus vulgaris | RNAi | Lower levels of uric acid, XDH activity inhibited by nitric oxide in nodules | nih.gov |
Physiological Roles of Allantoate in Diverse Organisms
Allantoate in Plant Nitrogen Assimilation and Mobilization
In plants, particularly in ureide-exporting legumes, this compound is a crucial compound for the assimilation and mobilization of nitrogen. Its high nitrogen-to-carbon ratio makes it an efficient vehicle for transporting reduced nitrogen throughout the plant.
Role as a Primary Nitrogen Transport and Storage Compound (Ureides)
Ureides, which include allantoin (B1664786) and this compound, are nitrogen-rich molecules with a carbon/nitrogen ratio of 1:1 mdpi.comnih.gov. These compounds serve as primary forms for the transport of reduced nitrogen from the roots to the shoots, especially in tropical legumes where nitrogen fixation occurs in root nodules mdpi.comnih.govoup.commdpi.com. In these plants, ureides can constitute a significant proportion of the nitrogen transported in the xylem sap, in some cases accounting for up to 86% of the total nitrogen oup.com. The synthesis of ureides is linked to the catabolism of purines, allowing for the recovery and transport of nitrogen from these molecules mdpi.comcas.czoup.com. Beyond transport, ureides can also function as temporary storage compounds for nitrogen, being stored in tissues such as stems and petioles mdpi.com. This dual role in transport and storage underscores the importance of this compound and allantoin in managing nitrogen resources within the plant.
Interplay with Nitrogen Homeostasis and Nutrient Availability
This compound and allantoin play a crucial role in maintaining nitrogen homeostasis within plants, particularly in response to fluctuating nitrogen availability in the soil. Allantoin can help compensate for deficiencies in soil nitrogen, thereby supporting plant growth and development mdpi.comresearchgate.netresearchgate.net. The catabolism of allantoin contributes to the maintenance of nitrogen homeostasis, especially when external nitrogen sources are scarce mdpi.com. Disruptions in ureide degradation, potentially affecting this compound levels, can impact nitrogen homeostasis, as observed in UVC-stressed tomato plants mdpi.com. Nitrogen availability is a primary factor limiting plant growth, and the ability of plants to efficiently assimilate, metabolize, transport, and store nitrogen is essential for optimal development nih.gov. This compound, as a central component of the ureide pathway, is intrinsically linked to these processes, helping plants manage their nitrogen resources effectively.
This compound in Plant Abiotic Stress Responses
Beyond their role in nitrogen metabolism, this compound and other ureides are increasingly recognized for their involvement in plant responses to various abiotic stresses. Their accumulation under stress conditions suggests a protective function.
Mechanisms of this compound Accumulation Under Stress
Various abiotic stresses, including drought, salinity, cadmium toxicity, and high irradiance, have been shown to activate ureide metabolism, leading to the accumulation of allantoin and this compound in plants mdpi.comoup.comresearchgate.net. This accumulation is considered a mechanism to mitigate the detrimental effects of stress and enhance plant tolerance oup.comresearchgate.net. Under cadmium stress, the increase in allantoin levels in Arabidopsis thaliana is associated with elevated expression of Urate Oxidase (UO), an enzyme involved in allantoin synthesis, and reduced expression of Allantoinase (ALN), which degrades allantoin to this compound oup.com. In Phaseolus vulgaris, this compound accumulates under water limitation, potentially due to the upregulation of ALN oup.com. Interestingly, in drought-stressed Phaseolus vulgaris, ureide accumulation is primarily confined to the nodules, whereas in other ureidic legumes, the accumulation is systemic mdpi.com. The reduced activity of AAH, the enzyme responsible for this compound degradation, can also contribute to ureide accumulation in various plant tissues under water scarcity mdpi.com. High irradiance stress also induces allantoin accumulation in Arabidopsis thaliana, which is correlated with increased expression of uricase, another enzyme in the purine (B94841) catabolism pathway cas.cz. Some studies also suggest that lower expression of enzymes involved in this compound degradation may contribute to increased ureide levels under high irradiance cas.cz.
Role of this compound in Oxidative Stress Alleviation (Reactive Oxygen Species Scavenging)
Ureides are proposed to play a role in plant responses to environmental stress, including acting as antioxidants cas.czresearchgate.net. Allantoin accumulation is often observed under conditions of oxidative stress and is thought to provide protection by directly or indirectly influencing the levels of reactive oxygen species (ROS) mdpi.com. Allantoin can act as a signaling molecule, stimulating the activity of enzymes involved in ROS scavenging mdpi.comresearchgate.netresearchgate.net. Xanthine (B1682287) dehydrogenase (XDH), an enzyme in the purine catabolism pathway that produces uric acid (a precursor to allantoin and this compound), is induced by stress, and uric acid itself possesses ROS scavenging properties oup.comresearchgate.net. The accumulation of allantoin is correlated with enhanced tolerance to various abiotic stresses, likely due to the activation of antioxidant defense mechanisms oup.comresearchgate.net. Allantoin has been shown to increase the activity of antioxidant enzymes such as ascorbate (B8700270) peroxidase (APX) and guaiacol (B22219) peroxidase (GPX) under cadmium stress and accelerate the activity of APX, catalase (CAT), and GPX under UV-C stress researchgate.net. While allantoin is a known ROS scavenger, this compound, as a product of allantoin hydrolysis and part of the ureide pool, is also implicated in stress tolerance and potentially contributes to ROS scavenging, although direct evidence for this compound's scavenging activity is less prominent in the available literature compared to allantoin mdpi.comcas.czresearchgate.netoup.com. The collective term "ureides" (allantoin and this compound) is frequently used when discussing their antioxidant roles in stress responses mdpi.comcas.czresearchgate.net.
This compound as a Signaling Molecule in Plant Stress Acclimatization and Kin Recognition
In plants, this compound, along with allantoin, has emerged as a significant player in stress responses and even in mediating interactions between plants. Purine catabolism acts as an inherent defensive mechanism against various abiotic stresses, contributing to stress acclimatization in plants. mdpi.comnih.gov Allantoin, an intermediate metabolite of purine catabolism that is converted to this compound, compensates for soil nitrogen deficiency and helps maintain nitrogen homeostasis, supporting plant growth and development. mdpi.comnih.gov Studies have shown differential accumulation of allantoin and this compound in response to abiotic stresses, suggesting their role as stress modulators. mdpi.com
Allantoin functions as a signaling molecule, stimulating stress-responsive genes and reactive oxygen species (ROS) scavenging enzymes. mdpi.comnih.gov It also regulates crosstalk between the abscisic acid (ABA) and jasmonic acid (JA) pathways, enhancing tolerance to stress conditions. mdpi.comnih.govresearchgate.netnih.gov For instance, increased allantoin accumulation activates ABA biosynthetic genes, which in turn activate downstream stress-related genes. researchgate.net External application of allantoin can induce a complex crosstalk between ABA and JA pathways, resulting in increased stress tolerance. researchgate.net While much research focuses on allantoin as the primary signaling molecule in stress, its conversion to this compound suggests that this compound may also be involved in these processes. Studies have indicated that both this compound and endogenous allantoin can decrease in stressed plants, potentially interrupting ureide degradation necessary for nitrogen homeostasis and stress protection. mdpi.com
Beyond stress responses, allantoin has been attributed a role in kin recognition in plants, highlighting its function as a signal molecule facilitating inter-plant interactions. researchgate.netfrontiersin.orgresearchgate.netnih.gov While the direct role of this compound in kin recognition is less explored than that of allantoin, their close metabolic relationship suggests potential involvement. Rice plants exposed to kin members secrete less allelochemical (allantoin) compared to interactions with non-kins. frontiersin.orgresearchgate.net This implies that metabolites in this pathway, including this compound, could be involved in the chemical communication underlying kin recognition.
This compound in Microbial Nitrogen Metabolism and Ecology
This compound plays a vital role in the nitrogen metabolism of various microorganisms, particularly in environments where nitrogen is a limiting nutrient.
This compound as a Nitrogen Source in Nitrogen-Limited Environments
Many microorganisms can utilize purine degradation products, including allantoin and this compound, as a source of nitrogen, especially when other nitrogen sources like ammonia (B1221849) are scarce. iec.catnih.gov The breakdown of this compound is a key step in this process, catalyzed by enzymes like this compound amidohydrolase or allantoicase, which release ammonia or urea (B33335) that can then be converted to ammonia. wur.nlwikipedia.org This ability is crucial for the survival and growth of these microbes in nitrogen-poor conditions.
In the context of nitrogen metabolism, this compound amidohydrolase is part of a pathway that aids in the utilization of ureides as a nitrogen source. ontosight.ai The breakdown of ureides is essential for nitrogen acquisition by organisms, particularly in nitrogen-limited environments. ontosight.ai Activating enzymes like this compound amidohydrolase can potentially improve the efficiency of nitrogen utilization from ureide sources. ontosight.ai
Purine Catabolism in Specific Bacterial and Fungal Species (Klebsiella pneumoniae, Pseudomonas aeruginosa, Saccharomyces cerevisiae, Escherichia coli)
Purine catabolism pathways, involving this compound as an intermediate, have been well-characterized in several bacterial and fungal species.
In Klebsiella pneumoniae, purine catabolism allows for the assimilation of all adenine (B156593) nitrogens under aerobic conditions, unlike in Escherichia coli where the pathway is incomplete aerobically. iec.cat K. oxytoca has a cluster of genes responsible for utilizing purines as a sole nitrogen source. iec.cat this compound can release repressors, indicating its role in regulating the expression of genes involved in its metabolism. iec.cat
Pseudomonas aeruginosa also degrades purines, with adenine, hypoxanthine, xanthine, and guanine (B1146940) being broken down to allantoin. nih.gov Allantoin is then further degraded to this compound by allantoinase, and subsequently to urea and ureidoglycolate by allantoicase. wikipedia.orgpsu.edu The enzymes involved in allantoin degradation in P. aeruginosa, including allantoinase and allantoicase, are regulated by induction, catabolite repression, and nitrogen control. psu.edu this compound itself can induce the formation of these enzymes. psu.edu
Saccharomyces cerevisiae can use exogenous allantoin and this compound as nitrogen sources and can store allantoin. nih.govmdpi.com The genes required for allantoin utilization are clustered and regulated by nitrogen catabolite repression, induced by intermediary compounds that can be degraded to allophanate. nih.gov Despite losing the oxygen-dependent urate oxidase during evolution, S. cerevisiae can still utilize allantoin or this compound for nitrogen. mdpi.com
Escherichia coli can utilize allantoin as a sole nitrogen source, but typically only under anaerobic conditions. ru.nlnih.govasm.org The proposed pathway involves the conversion of allantoin to this compound by allantoinase, followed by the conversion of this compound to ureidoglycine, ammonia, and carbon dioxide by this compound amidohydrolase. nih.gov Ureidoglycine is then further converted to ureidoglycolate and ammonia. nih.gov The inability of E. coli to utilize allantoin aerobically is linked to the noninducibility of the promoter for genes encoding enzymes like this compound amidohydrolase under these conditions. nih.gov While E. coli can catabolize xanthine to allantoin, its efficiency in purine degradation is lower compared to K. pneumoniae. nih.gov
This compound in Microbial Community Dynamics (e.g., Maple Sap Microbiome)
This compound's availability as a nitrogen source can significantly influence the dynamics of microbial communities in specific ecological niches. In maple sap, for instance, this compound is a major form of nitrogen compound during the spring. frontiersin.orgnih.govresearchgate.net The increase in this compound concentration during late dormancy release in maple sap can influence the carrying capacity of the sap and steer microbial communities towards different compositions. frontiersin.org The ability to utilize this compound is a major factor determining the fitness of microbial populations, such as yeast, growing in maple sap. nih.govresearchgate.net Experimental evidence suggests that the ureide content, primarily this compound, plays a pivotal role as the main nitrogen source for yeast in this environment. frontiersin.orgnih.gov Changes in the maple sap microbiota, potentially influenced by this compound availability, can impact the quality of maple syrup produced. frontiersin.orgnih.gov
Physiological Significance in Algal Metabolism (e.g., Chlamydomonas reinhardtii, Anacystis nidulans)
This compound is also physiologically significant in the metabolism of algae, serving as a usable nitrogen source. Chlamydomonas reinhardtii cells can utilize both allantoin and this compound as nitrogen sources for growth. tandfonline.com The enzymes responsible for the catabolism of these compounds, allantoinase and allantoicase, are regulated differently; allantoinase is constitutive, while allantoicase is inducible. tandfonline.com The uptake of allantoin and this compound by Chlamydomonas cells shows a similar pattern. tandfonline.com The importance of purines and ureides like this compound as a nitrogen source in algae has been linked to nitrogen micro-cycles in aquatic environments. tandfonline.com While the provided search results specifically mention Chlamydomonas reinhardtii, the principle of ureide utilization for nitrogen acquisition is likely relevant to other algal species, including Anacystis nidulans, which are known to participate in nitrogen cycling.
Data Table: this compound Utilization in Select Organisms
| Organism | Role of this compound | Context | Key Enzymes Involved (if mentioned) |
| Plants (General) | Stress acclimatization, Nitrogen source/transport | Abiotic stress, Nitrogen limited environments | This compound amidohydrolase, Allantoicase, Allantoinase |
| Plants (Rice) | Potential role in kin recognition | Inter-plant interactions | Allantoinase (involved in allantoin production) |
| Klebsiella pneumoniae | Nitrogen source, Gene regulation | Purine catabolism, Nitrogen limited environments | This compound amidohydrolase |
| Pseudomonas aeruginosa | Nitrogen source, Enzyme induction | Purine catabolism, Nitrogen metabolism | This compound amidohydrolase, Allantoicase, Allantoinase |
| Saccharomyces cerevisiae | Nitrogen source, Nitrogen storage | Purine catabolism, Nitrogen limited environments | Allantoicase |
| Escherichia coli | Nitrogen source (anaerobic) | Purine catabolism, Nitrogen limited environments | This compound amidohydrolase, Allantoinase |
| Maple Sap Microbiome | Major nitrogen source, Influences community dynamics | Maple sap environment | Enzymes for this compound utilization (microbial) |
| Chlamydomonas reinhardtii | Nitrogen source | Algal metabolism, Nitrogen limited environments | Allantoicase, Allantoinase |
Advanced Methodologies and Research Techniques
Quantitative and Qualitative Analysis of Allantoate and Related Metabolites
Accurate measurement and identification of this compound and other metabolites in the purine (B94841) degradation pathway are crucial for understanding metabolic flux and regulatory mechanisms. Various analytical techniques are employed for this purpose.
Spectrophotometric and Colorimetric Assays for this compound Quantification
Spectrophotometric and colorimetric assays offer relatively simple and accessible methods for quantifying this compound, often by coupling its enzymatic breakdown to the production of a detectable compound. For instance, some assays measure the release of ammonia (B1221849) from this compound by enzymes like this compound amidohydrolase (AAH) nih.gov. The liberated ammonia can then be quantified using colorimetric methods that produce a colored product measurable by a spectrophotometer nih.gov.
One approach involves coupling the enzymatic hydrolysis of allantoin (B1664786) to this compound by allantoinase, followed by the reaction of the this compound product with phenylhydrazine (B124118) HCl and potassium ferricyanide, which can be measured colorimetrically nih.gov. Another enzymatic assay for allantoinase activity, which produces this compound from allantoin, measures the resulting glyoxylate (B1226380) using a colorimetric method sigmaaldrich.com. This method involves the reaction of glyoxylic acid with phenylhydrazine and subsequent oxidation with potassium ferricyanide, with the absorbance measured at 540 nm sigmaaldrich.com. Standard curves using known concentrations of glyoxylic acid are essential for quantifying the amount produced sigmaaldrich.com. The sensitivity and linearity of spectrophotometric methods depend on the specific reaction and the concentration range of the analyte orientjchem.org.
Research findings have demonstrated the application of these assays in studying this compound metabolism. For example, enzymatic assays using this compound as a substrate have shown a linear increase in ammonium (B1175870) concentration over time when incubated with purified this compound amidohydrolase from Arabidopsis (AtAAH) and soybean (GmAAH) nih.gov. These assays were optimized for ammonium detection sensitivity and used to determine kinetic parameters such as Km values for this compound nih.gov.
Chromatographic and Mass Spectrometric Techniques for Metabolic Profiling
Chromatographic techniques, often coupled with mass spectrometry, provide more detailed and comprehensive analysis of this compound and a wider range of related metabolites within complex biological samples. These methods allow for separation, identification, and quantification of multiple compounds simultaneously, offering a metabolic profile.
High-performance liquid chromatography (HPLC) is a common chromatographic method used for separating this compound and other purine derivatives oup.comnih.gov. HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for the quantitative and isotopic analysis of compounds like allantoin and allantoic acid (this compound) in biological samples such as soybean nodules tandfonline.com. LC-MS using atmospheric pressure chemical ionization (APCI) has been applied for the isotopic analysis of highly polar compounds like allantoin and allantoic acid, where peak areas in ion chromatograms are proportional to compound content tandfonline.com.
Mass spectrometry-based metabolomics plays a significant role in metabolic profiling, allowing for the comprehensive analysis of a wide array of metabolites nih.govnih.gov. Techniques like multiple reaction monitoring (MRM) in mass spectrometry are used for targeted analysis and quantification of specific metabolites, including this compound physiology.org. Metabolomic profiling using mass spectrometry has been employed to study metabolic changes in various biological contexts, including the analysis of this compound levels in different tissues or under varying conditions acs.orguzh.ch. For instance, LC-MS has been used to determine the levels of ureidoglycolate, allantoin, and this compound in Arabidopsis seeds, revealing significantly higher levels of allantoin and this compound in mutants deficient in this compound amidohydrolase oup.com.
Chromatographic separation is a critical step in MS-based metabolomics, often utilizing techniques like HPLC or gas chromatography (GC) nih.govnih.gov. Different chromatographic columns and mobile phases are employed depending on the properties of the metabolites being analyzed tandfonline.comresearchgate.netresearchgate.net. Following separation, mass spectrometry provides sensitive and selective detection and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns nih.govnih.gov.
Gene Expression and Protein Analysis
Understanding the regulation of this compound metabolism involves studying the expression of genes encoding the relevant enzymes and regulatory proteins, as well as analyzing the abundance and activity of these proteins.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Transcript Quantification
Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used technique to measure the transcript levels of genes involved in this compound metabolism. This method allows for the quantification of specific mRNA molecules, providing an indication of gene expression levels.
qRT-PCR has been utilized to study the expression of genes in the purine catabolic pathway, including those related to this compound metabolism, in various plant tissues and under different conditions researchgate.netscholarsportal.infonih.govresearchgate.net. For example, qRT-PCR was used to analyze the expression of the OsAAH gene, encoding this compound amidohydrolase, in different tissues of rice, revealing its expression patterns nih.gov. Studies in common bean (Phaseolus vulgaris) also employed qRT-PCR to assess the transcript levels of the PvAAH gene, showing its ubiquitous expression with the highest levels in leaves nih.govresearchgate.net.
Research has shown that the expression of genes involved in ureide catabolism, which includes this compound degradation, can be influenced by factors such as nitrogen availability and drought stress nih.govresearchgate.netwur.nl. qRT-PCR is instrumental in quantifying these changes in gene expression, providing insights into the transcriptional regulation of the this compound metabolic pathway nih.govwur.nl. The technique involves isolating RNA, synthesizing cDNA, and then performing PCR using gene-specific primers and a fluorescent reporter to measure the amplification in real-time wur.nl.
Immunological Methods for Protein Detection and Quantification (e.g., Antibodies)
Immunological methods, primarily utilizing antibodies, are essential for detecting, quantifying, and localizing proteins involved in this compound metabolism. Antibodies specifically bind to target proteins, allowing for their analysis through various techniques.
Antibodies raised against specific enzymes in the this compound pathway, such as this compound amidohydrolase (AAH), have been developed and used in research nih.govresearchgate.netmybiosource.com. These antibodies are compatible with techniques such as Western blotting, immunoprecipitation, immunofluorescence, immunohistochemistry, flow cytometry, and enzyme-linked immunosorbent assay (ELISA) scbt.com.
Western blotting is a common immunological method used to detect and quantify specific proteins in complex mixtures based on their size bccampus.ca. Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the target protein, followed by detection with labeled secondary antibodies bccampus.ca. This technique can be used to assess the protein levels of enzymes like AAH in different samples nih.gov.
Immunoprecipitation (IP) is used to isolate a specific protein from a sample using an antibody that binds to it bccampus.ca. This can be useful for studying protein interactions or purifying a protein for further analysis bccampus.ca. ELISA is another versatile immunoassay format that can be used for the quantitative detection of proteins bccampus.cacorning.com.
Studies have utilized antibodies to investigate the expression and localization of this compound pathway enzymes. For instance, antibodies raised against Phaseolus vulgaris AAH (PvAAH) were used to study the protein levels of PvAAH under different nitrogen sources and drought stress conditions, complementing qRT-PCR data on transcript levels nih.govresearchgate.net. This combined approach revealed that PvAAH is regulated at a post-transcriptional level nih.gov.
Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein Interactions
Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are used to study the binding of proteins to specific DNA sequences. This technique is valuable for investigating the interaction of transcriptional regulators with the promoter regions of genes involved in this compound metabolism.
EMSA has been employed to demonstrate the binding of regulatory proteins to the promoter regions of genes in the this compound catabolic pathway nih.goviec.catresearchgate.netresearchgate.net. For example, EMSA was used to show the binding of the RpiR-type repressor HpxU to the promoter regions of genes involved in this compound metabolism in Klebsiella pneumoniae nih.goviec.catresearchgate.netresearchgate.net. These studies demonstrated that this compound can act as an effector molecule, releasing the HpxU repressor from its target DNA operators, while other related metabolites like allantoin and oxamate (B1226882) did not induce dissociation nih.goviec.catresearchgate.netresearchgate.net.
The principle of EMSA involves incubating a labeled DNA probe containing a putative protein-binding site with a protein extract or purified protein researchgate.netresearchgate.net. If the protein binds to the DNA probe, it creates a larger complex with reduced electrophoretic mobility when run on a non-denaturing gel compared to the free DNA probe researchgate.netresearchgate.net. This shift in mobility indicates a DNA-protein interaction researchgate.netresearchgate.net. Competition experiments with unlabeled DNA or mutated DNA sequences are often performed to confirm the specificity of the binding researchgate.net. EMSA is a powerful tool for dissecting the molecular mechanisms by which this compound or other signals regulate the transcription of genes in its metabolic pathway.
Biochemical and Enzymatic Characterization Techniques
Biochemical and enzymatic characterization techniques are fundamental to understanding the function of proteins involved in this compound metabolism. These methods allow researchers to quantify enzyme activity, determine substrate specificity, identify cofactors, and analyze the structural properties of these proteins.
Optimized Enzyme Activity Assays (in vitro and in vivo)
Enzyme activity assays are essential for measuring the rate at which enzymes involved in this compound metabolism catalyze their specific reactions. These assays can be performed in vitro using purified enzymes or crude extracts, and in vivo to study enzyme activity within living cells or organisms.
In vitro Assays: In vitro enzyme activity assays for this compound-metabolizing enzymes often involve monitoring the consumption of this compound or the production of reaction products over time. For instance, this compound amidohydrolase (AAH), which catalyzes the hydrolysis of this compound to ureidoglycine, ammonia, and CO2, can be assayed by measuring the release of ammonia. One spectrophotometric method involves coupling the ammonia production to a reaction catalyzed by glutamate (B1630785) dehydrogenase, which consumes NADPH, leading to a decrease in absorbance at 340 nm iec.catnih.gov. This method has been used to assay AAH activity from sources like Escherichia coli and Phaseolus vulgaris iec.catnih.gov.
Another approach for assaying this compound degradation, particularly involving enzymes like allantoicase or certain this compound-degrading activities, utilizes phenylhydrazine. This method monitors the formation of a colored phenylhydrazone product from glyoxylate, which is generated either directly or indirectly from the enzymatic breakdown of this compound or its downstream products like ureidoglycolate tandfonline.comnih.gov. The inclusion of phenylhydrazine has been shown to be crucial for detecting this compound-degrading activity in some plant extracts nih.govresearchgate.net.
Optimized in vitro assays require careful consideration of factors such as substrate concentration, enzyme concentration, pH, temperature, and the presence of necessary cofactors or activators. For example, AAH activity from various sources is known to be Mn2+-dependent, with optimal activity observed at specific Mn2+ concentrations iec.catnih.gov. Studies on AAH from Phaseolus vulgaris have determined a Km of 0.46 mM for this compound fao.orgresearchgate.net.
Data from in vitro characterization of this compound-degrading activity in Phaseolus vulgaris highlights the importance of specific assay conditions.
| Assay Component | Condition | Observation | Source |
| This compound (substrate) | Required | Activity dependent on substrate presence | researchgate.net |
| Enzyme Extract | Required | Activity proportional to extract amount | researchgate.net |
| Phenylhydrazine | Crucial for activity at low concentrations | Activator at low concentrations, inhibitory at higher | nih.govresearchgate.net |
| EDTA (metal chelator) | Inhibitory | Suggests metal dependency | nih.gov |
| Manganese (Mn2+) | Partially restores activity after EDTA inhibition | Indicates Mn2+ requirement | nih.gov |
| Optimal pH | 7.0 | Optimal activity at neutral pH | nih.gov |
| Optimal Temperature | 37 °C | Optimal activity at physiological temperature | nih.gov |
These findings demonstrate that the specific requirements of the enzyme, such as metal ion dependency and the effect of other compounds, must be carefully determined and controlled for accurate in vitro activity measurements.
In vivo Assays: In vivo enzyme activity can be inferred or directly measured in living systems. This can involve monitoring the accumulation or depletion of this compound and its related metabolites in response to genetic mutations affecting this compound pathway enzymes or under different physiological conditions nih.govoup.com. For example, Arabidopsis mutants defective in AAH accumulate high levels of this compound, allantoin, and urea (B33335), demonstrating the enzyme's role in vivo oup.com. Growth assays on allantoin or this compound as the sole nitrogen source can also indicate the in vivo functionality of enzymes involved in their breakdown tandfonline.comnih.gov.
Studying enzyme activity in the context of the cellular environment (in vivo-like conditions) can reveal differences compared to isolated in vitro systems, potentially uncovering unsuspected regulatory mechanisms nih.gov. While direct real-time measurement of this compound enzyme activity within living cells is challenging, approaches like using genetically encoded sensors or rapid sampling techniques followed by metabolite analysis can provide insights into in vivo pathway flux.
Protein Purification and Structural Analysis (e.g., X-ray Crystallography)
Purification of enzymes involved in this compound metabolism is a prerequisite for detailed biochemical characterization and structural analysis. Techniques such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography are commonly used to isolate these proteins from crude extracts nih.govnih.gov. The purity of the isolated protein is typically assessed using methods like SDS-PAGE nih.govnih.gov.
Structural analysis, particularly through X-ray crystallography, provides atomic-level details of enzyme structure, including active site architecture, cofactor binding sites, and interactions with substrates or inhibitors creative-biostructure.com. This information is crucial for understanding the catalytic mechanism and for rational protein engineering.
The crystal structure of this compound amidohydrolase from Escherichia coli has been determined, revealing a dimeric structure with metal binding sites essential for activity nih.gov. This enzyme belongs to the amidohydrolase family and contains a binuclear metal center in its active site nih.gov. Structural analyses have identified conserved residues important for substrate, cofactor, and metal binding nih.gov. The presence of zinc in the metal center has been shown to be essential for catalysis and substrate enantioselectivity nih.gov.
Allantoinase, the enzyme that converts allantoin to this compound, has also been subjected to structural studies. The crystal structure of allantoinase from Escherichia coli has been solved, showing a homotetrameric structure with a binuclear metal center nih.govmdpi.com. Structural comparisons with other enzymes in the cyclic amidohydrolase family, such as hydantoinase, have provided insights into the functional roles of active site loops crucial for substrate binding mdpi.com.
Crystallization of these enzymes, like allantoinase from Bacillus licheniformis, involves optimizing conditions such as protein concentration, buffer composition, and precipitants to obtain high-quality crystals suitable for X-ray diffraction nih.gov. X-ray diffraction data are then collected and processed to determine the electron density map, which is used to build a 3D model of the protein structure creative-biostructure.com.
Structural studies of this compound-related enzymes have provided valuable data on their molecular architecture and potential catalytic mechanisms.
| Enzyme | Organism | Structural Feature | Key Finding | Source | PDB ID (if available) |
| This compound Amidohydrolase | Escherichia coli | Dimeric structure, Metal center | Binuclear metal center essential for activity | nih.govnih.gov | 3E74 nih.gov |
| This compound Amidohydrolase | Escherichia coli | Active site residues | Conserved residues important for binding | nih.gov | |
| Allantoinase | Escherichia coli | Homotetrameric structure, Metal center | Binuclear metal center in active site | nih.govmdpi.com | 8HFD mdpi.com, 3E74 nih.gov |
| Allantoinase | Escherichia coli | Active site loops | Crucial for substrate binding | mdpi.com | |
| Allantoinase | Bacillus licheniformis | Homotetrameric structure | Crystallized for X-ray diffraction | nih.govresearchgate.net | |
| Ureidoglycine Aminohydrolase | Arabidopsis thaliana | Octameric functional unit, Mn2+ site | Mn2+ ion acts as molecular anchor for substrate | nih.govnih.gov | 4E2Q, 4E2S nih.gov |
These structural insights, combined with biochemical data, contribute significantly to understanding how these enzymes function in the metabolic pathways involving this compound.
Emerging Research Directions and Synthetic Biology Applications
Allantoate in Metabolic Engineering for Nitrogen Use Efficiency
Nitrogen is a crucial nutrient for plant growth, but its inefficient use in agricultural systems leads to significant environmental issues. mdpi.comresearchgate.net this compound, along with allantoin (B1664786) (collectively referred to as ureides), serves as an effective form of nitrogen storage and transport in plants due to its high nitrogen-to-carbon ratio. kaust.edu.sa Metabolic engineering approaches are being investigated to optimize this compound pathways to improve nitrogen use efficiency (NUE) in crops. researchgate.netkaust.edu.sa
Design and Optimization of this compound Pathways for Agricultural Enhancement
Modifying the temporal and spatial distribution of organic nitrogen within plants, including ureides, can potentially lead to improved grain yield and protein content with reduced fertilizer inputs. researchgate.netkaust.edu.sa Studies have shown that allantoin is a vital nitrogen source in various plants, including wheat, Arabidopsis, rice, and barley. researchgate.net Biotechnological strategies focusing on the whole-plant distribution of amino acids and ureides have demonstrated success in several crop species. researchgate.netkaust.edu.sa For instance, overexpression of soybean ureide permeases (UPS), which are involved in the transport of allantoin and this compound, has been shown to increase the export of ureides from nodules in transgenic soybean, leading to enhanced symbiotic nitrogen fixation and increased seed yield. kaust.edu.sa Understanding the mechanisms by which nanomaterials interact with plant systems and influence metabolic pathways, such as those involving nitrogen assimilation, is also being explored to enhance plant growth and stress resistance, contributing to sustainable farming practices. mdpi.com
Synthetic Genetic Circuits for Modulating this compound Metabolism
Synthetic biology offers precise approaches to engineering plant traits by regulating gene expression through programmable operations. plantae.orgfrontiersin.org Synthetic genetic circuits can be designed to interface with metabolic pathways, controlling the generation, transformation, or depletion of specific molecules like this compound. frontiersin.orgnih.gov While natural gene regulatory networks have evolved for survival, synthetic circuits provide targeted control over gene expression through logical operations. plantae.orgfrontiersin.org This involves designing regulatory interactions between genes and their control elements, utilizing components like promoters and repressors. frontiersin.org Engineering organisms to achieve robust metabolic functioning by controlling gene expression is a key aspect, providing design criteria for synthetic circuits in biotechnology. nih.gov Challenges in plant synthetic biology include the time required for development compared to faster design cycles in bacteria, and the need for efficient gene targeting and standardized DNA delivery methods. plantae.org
This compound in Biosensor Development and Bioproduction
This compound's role as a metabolite makes it a target for biosensor development and a potential compound in bioproduction processes.
Engineering Organisms for this compound Sensing
Biosensors are being developed to quantify allantoin, often by exploiting the enzymatic conversion of allantoin to this compound by allantoinase. mdpi.comunipr.itnih.govresearchgate.net This enzymatic step can be coupled with a chemical conversion of this compound into a detectable compound, such as a fluorescent molecule. mdpi.comresearchgate.net Immobilization of allantoinase has been explored to develop reusable biosensors for allantoin quantification in biological samples. mdpi.comunipr.itnih.govresearchgate.net For example, recombinant allantoinase from Pseudomonas fluorescens has been successfully entrapped in a silica (B1680970) gel matrix, retaining its catalytic efficiency and stability for several months and multiple uses. mdpi.comunipr.itnih.govresearchgate.net This demonstrates the potential for developing this compound-based biosensors for various applications, including monitoring oxidative stress where allantoin levels are indicative of free radical activity. mdpi.comunipr.itnih.govresearchgate.net Engineering bacteria to function as sensors by expressing fluorescent proteins under certain environmental conditions is a broader application of genetic engineering that could potentially be applied to this compound sensing. wikipedia.org
Agonist and Antagonist Studies of this compound-Related Enzymes
Studies involving agonists and antagonists are typically conducted to understand the function of enzymes or receptors by modulating their activity. Agonists activate a response, while antagonists block or reduce the effect of agonists. sigmaaldrich.com While the provided search results discuss agonist and antagonist studies in the context of other biological targets like retinoic acid receptors and relaxin-3 receptors nih.govfrontiersin.org, and mention the impact of metal concentrations on enzymatic activity in biosensors researchgate.net, there is no specific information directly linking agonist and antagonist studies to this compound-related enzymes within the search results. However, such studies would be a logical step in further characterizing the enzymes involved in this compound metabolism, such as allantoinase or this compound amidohydrolase wikipedia.orgmdpi.comumanitoba.ca, to understand their regulatory mechanisms and potential for modulation in metabolic engineering or other applications.
Identification and Characterization of this compound Amidohydrolase Agonists
This compound amidohydrolase (AAH) is a key enzyme in the breakdown of this compound, catalyzing its hydrolysis into ureidoglycine, carbon dioxide, and ammonia (B1221849) oup.comgenome.jp. This step is critical for releasing nitrogen stored in ureides oup.comnih.gov. Research into identifying and characterizing agonists of AAH is an emerging area with the goal of enhancing the enzyme's activity ontosight.ai. An agonist is a compound that binds to an enzyme and increases its activity ontosight.ai.
Structural analysis of AAH, such as that performed on the Escherichia coli enzyme, reveals an alpha/beta scaffold and the presence of co-catalytic zinc ions at the active site, which are crucial for substrate specificity and catalysis rcsb.org. The enzyme's conformation can change upon substrate and effector binding, transitioning to a more closed, catalytically competent state rcsb.org. Studies on AAH from Klebsiella pneumoniae have identified residues involved in this compound binding, including His219, Asn268, Arg281, and His379, which are conserved in the E. coli enzyme iec.cat.
While the concept of AAH agonists holds promise, specific research on these compounds is currently limited and largely theoretical ontosight.ai. Future research needs to focus on in-depth structural analysis of AAH from various organisms to understand binding sites and the mechanism of agonist action ontosight.ai. This knowledge is crucial for designing more potent and selective agonists ontosight.ai. Preclinical studies would then be necessary to evaluate their efficacy ontosight.ai.
AAH activity has been shown to be dependent on manganese ions in some organisms, such as soybean and Klebsiella pneumoniae, suggesting that metal ions can act as cofactors or activators nih.goviec.cat. For instance, maximum activity of K. pneumoniae HpxK (an AAH) was observed with 0.1 mM Mn2+ iec.cat. Metal chelators like EDTA and acetohydroxamate have been shown to abolish AAH activity in soybean extracts, further supporting the requirement for metal ions nih.gov. Sulfate (B86663) ions have also been suggested as potential allosteric effectors that stabilize substrate binding in E. coli AAH rcsb.orguniprot.org.
The kinetic parameters of AAH can vary between species. For example, the estimated Km of AAH from Phaseolus vulgaris was found to be several-fold higher than that from Glycine max, even though this compound concentrations were similar in both plant species researchgate.net. Characterization of PvAAH from Phaseolus vulgaris showed a Km of 0.46 mM for this compound researchgate.netnih.gov.
Data on AAH activity and this compound levels in Phaseolus vulgaris leaves highlight the enzyme's role in this compound degradation. The highest PvAAH activity and this compound concentration were found in leaves, and RNAi silencing of AAH expression led to increased this compound levels in transgenic hairy roots, indicating AAH is the primary enzyme for this compound degradation in this species researchgate.netnih.gov.
Implications for Modulating Nitrogen Metabolism in Diverse Organisms
Modulating the activity of this compound amidohydrolase through the use of agonists or other means has significant implications for nitrogen metabolism in diverse organisms, particularly in plants and microorganisms where the ureide pathway is a crucial source of nitrogen oup.comontosight.airu.nl.
In plants, this compound and its precursor allantoin serve as important compounds for nitrogen transport and storage due to their favorable N:C ratio oup.commdpi.com. The breakdown of this compound by AAH releases ammonia, which can then be assimilated into amino acids and other nitrogenous compounds essential for growth and development oup.comnih.govmdpi.commdpi.com. Enhancing AAH activity could potentially improve the efficiency of nitrogen remobilization from ureides, especially under conditions of limited nitrogen availability or during periods of high nitrogen demand, such as seed germination or senescence oup.comnih.gov.
Studies in Arabidopsis thaliana have shown that mutations in the AtAAH gene lead to the accumulation of this compound and increased seed dormancy, suggesting a critical role for AAH in supporting germination by providing readily available nitrogen oup.comwur.nl. Ataah mutant seeds also accumulate urea (B33335), possibly due to the activation of alternative nitrogen metabolism pathways oup.com. Wild-type plants under low nitrogen conditions show reduced levels of this compound, supporting the role of ureides as a source of recycled nitrogen oup.com.
In leguminous plants, ureides like this compound are the primary forms of nitrogen transported from root nodules, where nitrogen fixation occurs, to the shoots nih.govresearchgate.netmdpi.com. Modulating AAH activity in these plants could impact the efficiency of nitrogen delivery and utilization throughout the plant nih.govmdpi.com. Research suggests that AAH is regulated at a post-transcriptional level in Phaseolus vulgaris, indicating potential targets for modulation researchgate.netnih.gov.
In microorganisms, the ability to utilize ureides as a nitrogen source is also dependent on AAH or allantoicase activity ru.nl. For example, Escherichia coli and Bacillus subtilis utilize AAH for anaerobic nitrogen utilization via allantoin assimilation uniprot.orguniprot.org. Klebsiella pneumoniae also utilizes AAH (HpxK) for this compound metabolism, and this process is regulated by a repressor protein, HpxU, which is released by this compound iec.cat. Modulating AAH activity in these organisms could be relevant for biotechnological applications, such as optimizing nitrogen utilization in industrial fermentation processes.
The potential applications of modulating AAH activity extend to agriculture, where improving nitrogen use efficiency in crops could reduce the reliance on synthetic fertilizers, thereby mitigating environmental pollution ontosight.aiontosight.ai. By enhancing the plant's ability to mobilize nitrogen from stored or available ureides, it might be possible to develop crops that require less external nitrogen input ontosight.ai.
Research on this compound metabolism also provides insights into broader aspects of nitrogen homeostasis and its links to other metabolic pathways. For instance, disruption of OsAAH in rice led to increased ureide levels and activated the tricarboxylic acid cycle for energy production in germinating seeds, linking this compound metabolism to energy metabolism researchgate.net.
Q & A
What are the standard methodological approaches for quantifying allantoate in plant tissues, and how can potential interference from metabolites be minimized?
Level: Basic
Answer: Quantifying this compound typically involves high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection, optimized for polar metabolites . To minimize interference from structurally similar compounds (e.g., allantoin or ureides), protocols should include:
- Sample preparation: Use of cold methanol extraction to stabilize metabolites and reduce enzymatic degradation.
- Chromatographic separation: C18 or hydrophilic interaction liquid chromatography (HILIC) columns to resolve this compound from interfering substances.
- Validation: Spiking experiments with pure this compound to confirm retention times and recovery rates.
Interference can also be reduced by enzymatic pre-treatment (e.g., urease) to degrade competing metabolites .
How can researchers determine the kinetic parameters of this compound amidohydrolase (AAH) activity in vitro?
Level: Basic
Answer: AAH kinetics are typically measured using spectrophotometric or fluorometric assays that track ammonium release from this compound . Key steps include:
- Substrate saturation curves: Varying this compound concentrations (0.1–10 mM) under manganese activation (required for AAH activity).
- Inhibition assays: Testing inhibitors like fluoride (1–100 µM) to confirm enzyme specificity.
- Data normalization: Express activity per mg protein (Bradford assay) and account for non-enzymatic hydrolysis via substrate-only controls.
Report , , and values, ensuring pH and temperature match physiological conditions (e.g., pH 7.5, 25°C) .
How should researchers address contradictions in reported kinetic data for AAHs across plant species?
Level: Advanced
Answer: Discrepancies in or inhibitor sensitivity (e.g., fluoride vs. borate effects) may arise from species-specific isoforms or assay conditions. To resolve these:
- Comparative studies: Use identical buffers, substrate purity, and metal cofactors (e.g., Mn²⁺) across species.
- Structural analysis: Perform homology modeling to identify active-site variations affecting substrate affinity.
- Dose-response curves: Quantify inhibitor IC₅₀ values under standardized conditions .
Contradictions may also reflect methodological differences in enzyme purification (e.g., affinity tags vs. native purification) .
What experimental strategies can resolve conflicting subcellular localization data for AAHs (e.g., peroxisome vs. endoplasmic reticulum)?
Level: Advanced
Answer: Localization conflicts are addressed via:
- Fluorescent tagging: Transient expression of GFP-tagged AAHs in plant protoplasts, coupled with organelle-specific markers (e.g., ER-targeted RFP) .
- Subcellular fractionation: Sucrose density gradients followed by immunoblotting for AAHs and organelle-specific proteins (e.g., catalase for peroxisomes).
- Mutant complementation: Express tagged AAHs in T-DNA mutants (e.g., ataah) to confirm functional rescue and localization .
How can researchers validate the in vivo role of AAHs in nitrogen recycling under stress conditions?
Level: Basic
Answer: Use a combination of:
- Genetic mutants: Compare this compound accumulation in wild-type vs. ataah mutants via LC-MS.
- Stress treatments: Apply nitrogen limitation or hypoxia to induce purine degradation pathways.
- Isotopic tracing: Feed ¹⁵N-labeled purines and track incorporation into ammonium/amino acids .
What methodological challenges arise in purifying AAHs for structural studies, and how can they be mitigated?
Level: Advanced
Answer: AAHs are prone to aggregation and proteolysis during purification. Solutions include:
- Affinity tags: Use StrepII or His-tags for single-step purification from plant extracts .
- Protease inhibitors: Add PMSF and leupeptin during extraction.
- Size-exclusion chromatography: Confirm dimeric native state (e.g., ~100 kDa for GmAAH) .
Which inhibitors are most effective for probing AAH mechanism, and how should their specificity be validated?
Level: Basic
Answer: Key inhibitors include fluoride (IC₅₀ ~10 µM), borate (IC₅₀ ~50 µM), and L-asparagine (competitive inhibition). Validate specificity via:
- Enzyme assays: Test inhibitors against related amidohydrolases (e.g., allantoinase).
- Mutagenesis: Introduce active-site mutations (e.g., Mn²⁺-binding residues) to assess inhibitor resistance .
How does the endoplasmic reticulum (ER) localization of AAHs influence experimental design for studying purine degradation?
Level: Advanced
Answer: ER localization necessitates:
- Compartment-specific assays: Isolate microsomal fractions to measure AAH activity.
- pH optimization: Use ER-like buffered conditions (pH ~7.2).
- Transport studies: Investigate this compound uptake into ER vesicles using radiolabeled substrates .
What integrative approaches are recommended for studying this compound metabolism in the context of plant systems biology?
Level: Advanced
Answer: Combine:
- Transcriptomics: Identify co-expressed genes (e.g., allantoinase) under nitrogen stress.
- Metabolomics: Quantify this compound/allantoin ratios in mutants.
- Network modeling: Map purine degradation fluxes using tools like PlantSEED .
How should researchers statistically compare AAH activity data across studies with varying methodologies?
Level: Basic
Answer: Normalize data to protein content and substrate saturation. Apply:
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